molecular formula C4H10ClNS B2519579 5-Methyl-1,3-thiazolidine hydrochloride CAS No. 33174-86-6

5-Methyl-1,3-thiazolidine hydrochloride

Cat. No.: B2519579
CAS No.: 33174-86-6
M. Wt: 139.64
InChI Key: LFOBQWOTKVRHJV-UHFFFAOYSA-N
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Description

5-Methyl-1,3-thiazolidine hydrochloride is a useful research compound. Its molecular formula is C4H10ClNS and its molecular weight is 139.64. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

  • Application: 5-Methyl-1,3-thiazolidine hydrochloride is used in the enantioselective synthesis of various compounds. A specific example includes the synthesis of 2-alkyl substituted cysteines, demonstrating its utility in producing compounds of high optical purity (Pattenden, Thom, & Jones, 1993).

Anticancer Activity

  • Application: Variants of 1,3-thiazolidine, like this compound, have been investigated for their potential anticancer properties. For example, certain 1,3-thiazolidin-4-ones have shown antiglioma effects, decreasing cell viability in glioblastoma multiform cells (da Silva et al., 2016).

Corrosion Inhibition

  • Application: The compound has shown potential as a corrosion inhibitor. A study demonstrated its efficacy in inhibiting copper corrosion in nitric acid solutions, highlighting its utility in material science (Abiola et al., 2011).

Antinociceptive Potential

  • Application: Research has explored the antinociceptive potential of 2,3-substituted-1,3-thiazolidin-4-ones, indicating the role of this compound derivatives in developing new analgesic drugs (Neves et al., 2017).

Antitumor Efficacy

  • Application: Thiazolidinedione derivatives, closely related to this compound, have been tested for antitumor efficacy, particularly in rat cancer models. These compounds have demonstrated significant inhibition of tumor growth (Ip, Sylvester, & Schenkel, 1986).

Antiviral Activity

  • Application: The derivatives of 1,3-thiazolidine-4-one, a class that includes this compound, have been evaluated for antiviral activity against various viruses, including HIV and HCV (Tatar, 2012).

Anticonvulsant Activity

  • Application: New 5-substituted 2-imino-4-thiazolidinone derivatives have been synthesized and screened for anticonvulsant activity, suggesting the relevance of this compound-related compounds in this domain (Sydorenko et al., 2022).

Anti-Inflammatory Properties

  • Application: Thiazolidine-2,4-dione derivatives, related to this compound, have shown promising results in inhibiting nitric oxide production and other inflammatory markers, suggesting potential applications in treating inflammatory diseases (Ma et al., 2011).

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity, making them valuable for future research . The development of multifunctional drugs and improving their activity should be a focus of research . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .

Properties

IUPAC Name

5-methyl-1,3-thiazolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS.ClH/c1-4-2-5-3-6-4;/h4-5H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOBQWOTKVRHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCS1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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